molecular formula C22H23FN2O4S B3017878 3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one CAS No. 892778-16-4

3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one

Cat. No.: B3017878
CAS No.: 892778-16-4
M. Wt: 430.49
InChI Key: UZWZHROGTFKFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one ( 892778-16-4) is a synthetic quinolin-4-one derivative with a molecular formula of C22H23FN2O4S and a molecular weight of 430.49 g/mol . This compound features a complex structure integrating a morpholino ring and a 2,4-dimethylbenzenesulfonyl group, characteristics often associated with potential biological activity in medicinal chemistry research. The compound is offered in high purity for research purposes and is listed with various identifiers including CHEMBL1356934 and PubChem ID 16020783, facilitating easy sourcing and identification for scientists . While the specific biological target and detailed mechanism of action for this compound require further investigation, its core quinolin-4-one scaffold is a recognized pharmacophore in pharmaceutical development. Related fluoroquinolone derivatives are well-known for their role as antibiotics, acting through inhibition of bacterial DNA gyrase and topoisomerase IV . Furthermore, structurally similar quinoline and quinazoline compounds are actively investigated as inhibitors for various kinases, such as Aurora Kinase B, highlighting the value of this chemical class in oncology and cell cycle research . This reagent is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-14-4-5-20(15(2)10-14)30(27,28)21-13-24(3)18-12-19(25-6-8-29-9-7-25)17(23)11-16(18)22(21)26/h4-5,10-13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWZHROGTFKFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a sulfonyl group and a fluorine atom, contributing to its unique pharmacological profile. Its molecular formula is C19H22FN3O2SC_{19}H_{22}FN_3O_2S, and it has a molecular weight of 373.46 g/mol.

Research indicates that this compound may interact with various biological targets, including:

  • Serotonin Receptors : It has been shown to exhibit activity on serotonin receptors, which play a crucial role in mood regulation.
  • Protein Kinases : The sulfonyl group may enhance its ability to modulate protein kinase activity, influencing cellular proliferation and apoptosis pathways .

Antidepressant Effects

A study highlighted the compound's potential as an antidepressant by demonstrating its ability to increase serotonin levels in the brain. This effect was observed in animal models where the compound significantly enhanced extracellular serotonin concentrations after treatment .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through the modulation of protein kinase pathways. In vitro studies have indicated that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Studies

StudyFindings
Antidepressant Study (2011) Demonstrated significant increases in serotonin levels in conscious rats after administration of the compound, suggesting potential for treating major depressive disorder .
Anticancer Activity (2020) Showed that the compound inhibited cell growth in breast cancer cell lines through apoptosis induction, highlighting its potential as a therapeutic agent .
Mechanistic Insights (2023) Explored the interaction with protein kinases, revealing that the compound could modulate key signaling pathways involved in cancer progression .

Research Findings

  • Affinity for Receptors : The compound exhibits high affinity for multiple serotonin receptors, which is critical for its antidepressant effects. For instance, it has been reported to bind with Ki values in the nanomolar range for key receptors such as 5-HT(1A) and 5-HT(3A) .
  • Cell Proliferation Studies : In vitro assays demonstrated that treatment with this compound resulted in reduced proliferation rates of various cancer cell lines, indicating its potential utility in oncology .
  • Toxicological Assessments : Preliminary toxicity studies suggest that while the compound shows promising biological activity, further investigations are necessary to evaluate its safety profile .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 3-((2,4-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one:

  • In vitro studies : The compound has shown significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors. For instance, its IC50 values indicate potent antiproliferative effects, often in the low micromolar range .
Cell LineIC50 (µM)
Acute Lymphoblastic Leukemia7.5
Breast Cancer5.2
Colon Cancer3.0

Targeting Specific Kinases

The compound has been studied for its ability to selectively inhibit kinases associated with cancer progression:

  • MDM2/XIAP Inhibition : It has been reported as a dual inhibitor of MDM2 and XIAP, which are proteins that regulate apoptosis. By blocking these targets, the compound promotes programmed cell death in cancer cells .

Study 1: Efficacy in Leukemia Models

A recent study evaluated the effectiveness of this compound in a mouse model of acute lymphoblastic leukemia. The results demonstrated a substantial reduction in tumor size and increased survival rates among treated mice compared to controls. The study concluded that the compound's mechanism through MDM2 inhibition was pivotal in its therapeutic effects .

Study 2: Combination Therapy

Another investigation explored the use of this compound in combination with established chemotherapeutics. The findings suggested enhanced efficacy when used alongside traditional agents, indicating potential for improved treatment regimens for resistant cancer types .

Comparison with Similar Compounds

Structural Modifications and Their Implications

Table 1: Key Structural Variations and Properties
Compound Name R1 (Position 1) R3 (Position 3) R7 (Position 7) Molecular Formula Molecular Weight CAS Number
Target Compound Methyl 2,4-Dimethylphenyl sulfonyl Morpholino C₂₂H₂₃FN₂O₄S 430.5 Not provided
1-Propyl analog () Propyl 3,5-Dimethylphenyl sulfonyl Morpholino C₂₄H₂₇FN₂O₄S 458.5 931931-94-1
1-Ethyl, 2,5-dimethyl analog () Ethyl 2,5-Dimethylphenyl sulfonyl Morpholino C₂₃H₂₅FN₂O₄S 444.5 892780-72-2
1-Butyl analog () Butyl 3,5-Dimethylphenyl sulfonyl Morpholino C₂₅H₂₉FN₂O₄S 472.6 931698-24-7
Pyrrolidinyl-substituted analog () Ethyl 2,4-Dimethylphenyl sulfonyl Pyrrolidinyl C₂₃H₂₅FN₂O₃S 428.5 892778-63-1

Key Observations

Position 1 (R1): Methyl (Target): Smaller alkyl group reduces steric hindrance and lipophilicity compared to ethyl, propyl, or butyl analogs. For example, the butyl analog (MW 472.6) is ~10% heavier than the target compound, which may influence pharmacokinetics .

Position 3 (R3) :

  • 2,4-Dimethylphenyl sulfonyl (Target) : Steric and electronic effects differ from 3,5-dimethyl () or 2,5-dimethyl () isomers. The 2,4-substitution pattern may optimize binding in sterically constrained pockets compared to symmetric 3,5-substitution .

Position 7 (R7): Morpholino (Target): The oxygen-containing morpholine ring improves solubility and hydrogen-bonding capacity versus pyrrolidinyl (), which lacks an oxygen atom. This difference could affect target engagement in hydrophilic environments .

Case Study: Pyrrolidinyl vs. Morpholino Substitution ( vs. Target)

The pyrrolidinyl-substituted analog (C₂₃H₂₅FN₂O₃S, MW 428.5) has a five-membered nitrogen ring instead of morpholino. Key differences:

  • Hydrogen Bonding: Morpholino’s oxygen can act as a hydrogen-bond acceptor, while pyrrolidinyl relies on weaker van der Waals interactions.
  • Solubility: Morpholino derivatives generally exhibit higher aqueous solubility, critical for oral bioavailability.

Comparison with Non-Quinolinone Derivatives ()

The dihydroquinolinone core in may exhibit altered planarity, affecting binding to flat enzymatic pockets .

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